molecular formula C19H20N2O5 B15009791 allyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

allyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B15009791
M. Wt: 356.4 g/mol
InChI Key: ISSZTJCTUSRVPO-UHFFFAOYSA-N
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Description

Allyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a complex organic compound characterized by its unique structure, which includes an allyl group, an amino group, a cyano group, and a pyran ring substituted with a dimethoxyphenyl and a carboxylate group

Preparation Methods

The synthesis of allyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base to form the intermediate, which then undergoes cyclization with ethyl acetoacetate. The final step involves the introduction of the allyl group through an allylation reaction. Industrial production methods may involve similar steps but are optimized for scale, yield, and purity.

Chemical Reactions Analysis

Allyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, leading to the formation of various substituted derivatives.

    Addition: The double bond in the allyl group can participate in addition reactions with halogens or hydrogen halides.

Scientific Research Applications

Allyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-cancer and anti-inflammatory properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of allyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction pathways, where the compound acts as an inhibitor or activator of key enzymes.

Comparison with Similar Compounds

Similar compounds to allyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate include:

    Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate: This compound shares a similar pyran ring structure but differs in the alkyl group attached to the pyran ring.

    Methyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate: Another similar compound with variations in the ester group attached to the pyran ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

prop-2-enyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C19H20N2O5/c1-5-8-25-19(22)16-11(2)26-18(21)13(10-20)17(16)12-6-7-14(23-3)15(9-12)24-4/h5-7,9,17H,1,8,21H2,2-4H3

InChI Key

ISSZTJCTUSRVPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)OCC=C

Origin of Product

United States

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